molecular formula C13H16N2O3S B2609131 N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide CAS No. 1334376-50-9

N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2609131
CAS No.: 1334376-50-9
M. Wt: 280.34
InChI Key: WKVFJBRWMVJRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The benzothiazole ring in the compound is aromatic and planar, which means it’s stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, making the compound more soluble in polar solvents .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is relatively stable, but it can undergo electrophilic substitution at the carbon positions. The carboxamide group can participate in various reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide, hydroxy, and methoxy groups would likely make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Photoreactions and Synthesis

  • Photoreactions in Methanol : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a related compound, in methanol was studied. This research is relevant for understanding the photoreactions of similar thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
  • Synthesis of Derivatives for Drug Discovery : An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates was described. These building blocks can be substituted at different positions on the bicycle, offering possibilities to explore chemical space around the molecule (Durcik et al., 2020).

Antiproliferative and Antioxidative Activity

  • Benzimidazole/Benzothiazole-2-Carboxamides : A study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with variable numbers of methoxy and hydroxy groups. These compounds were evaluated for their antiproliferative activity in vitro and antioxidative capacity. Certain compounds showed promising results in both aspects (Cindrić et al., 2019).

Gelation Behavior and Molecular Interactions

  • Supramolecular Gelators : A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior. The role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior was elucidated using a crystal engineering approach (Yadav & Ballabh, 2020).

Inhibition of Cell Adhesion

  • Inhibition of E-selectin, ICAM-1, and VCAM-1 : The study reported that 3-alkoxybenzo[b]thiophene-2-carboxamides, including related compounds, decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules (Boschelli et al., 1995).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Derivatives : Several studies focus on the synthesis of benzothiazole derivatives and their antimicrobial activities, showcasing the potential of these compounds in combating various microbial infections. This includes the study of new pyridine derivatives with variable and modest antimicrobial activity (Mohamed et al., 2012; Patel et al., 2011).

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new benzothiazole derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(17,8-18-2)7-14-11(16)12-15-9-5-3-4-6-10(9)19-12/h3-6,17H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFJBRWMVJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.